2-Methylideneheptan-1-OL

Description

Significance of Methylidene Structures in Chemical Systems

A methylidene group, represented as =CH₂, is a specific type of terminal alkene where a carbon atom is connected to the rest of a molecule by a double bond. wikipedia.orgdifferencebetween.com This structural feature is distinct from a methylene (B1212753) group (-CH₂-), which involves a carbon atom linked by two single bonds. wikipedia.orgdifferencebetween.com The presence of the methylidene group's double bond introduces reactivity that is not present in its saturated counterpart. wikipedia.org This double bond is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in various addition reactions. msu.edu The reactivity and specific geometry of the methylidene group are crucial in determining the chemical behavior of the molecule it is part of. wikipedia.org

Overview of Linear and Branched Alcohols in Contemporary Chemical Research

Both linear and branched alcohols are fundamental compounds in chemical research and industry, serving as solvents, reagents, and precursors for a vast array of other chemicals. epa.gov The structure of an alcohol—whether it is linear or branched—significantly influences its physical and chemical properties. masterorganicchemistry.comjove.com

Generally, linear alcohols have higher boiling points compared to their branched isomers of similar molecular weight. masterorganicchemistry.comjove.com This is attributed to the greater surface area of linear molecules, which allows for stronger intermolecular van der Waals forces. masterorganicchemistry.com Conversely, branching can increase a molecule's solubility in water. jove.com In terms of chemical reactivity, the position of the hydroxyl group and the degree of branching can create steric hindrance, affecting reaction rates. For instance, in esterification reactions, the presence of a methyl group near the hydroxyl group can slow down the reaction rate. researchgate.net

Recent research has explored the thermo-oxidative aging of linear and branched alcohols, revealing that branched (iso) alcohols can exhibit significantly lower decomposition rates compared to their linear (n-alcohol) counterparts. rsc.org

Contextualization of 2-Methylideneheptan-1-OL within Aliphatic Olefinic Alcohols

This compound is classified as an aliphatic olefinic alcohol. "Aliphatic" indicates that it has an open-chain structure, "olefinic" points to the presence of a carbon-carbon double bond, and "alcohol" signifies the existence of a hydroxyl group. epa.govwiley.com Specifically, it is a primary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. smolecule.compressbooks.pub

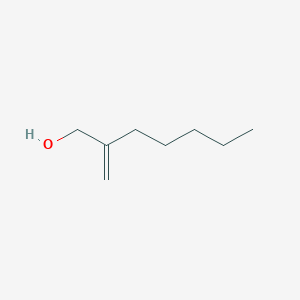

The structure of this compound features a seven-carbon chain (heptane) with a methylidene (=CH₂) group at the second carbon position and a hydroxyl (-OH) group at the first carbon position. This arrangement places the double bond adjacent to the carbon bearing the hydroxyl group, a configuration known as an allylic alcohol. This proximity of the two functional groups can lead to unique reactivity and makes it a valuable intermediate in organic synthesis. smolecule.com The synthesis of such primary alcohols from terminal olefins is an area of significant research interest. nih.govccspublishing.org.cn

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C8H16O | 128.21 | Primary allylic alcohol, methylidene group at C2. smolecule.com |

| 2-Methyl-1-hexanol | C7H16O | 116.20 | Branched saturated primary alcohol. chemeo.com |

| 2,6-Dimethylheptan-1-ol | C9H20O | 144.3 | Branched saturated primary alcohol. smolecule.com |

| 4-Methylidenehexan-2-ol | C7H14O | 114.19 | Secondary alcohol with a methylidene group. vulcanchem.com |

| 2-Methyl-6-methylideneoctan-2-ol | C10H20O | 156.27 | Tertiary alcohol with a methylidene group. alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methylideneheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXFAUCMSLSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570699 | |

| Record name | 2-Methylideneheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64251-19-0 | |

| Record name | 2-Methylideneheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Pathways for 2 Methylideneheptan 1 Ol

De Novo Chemical Synthesis Strategies for 2-Methylideneheptan-1-OL

De novo chemical synthesis provides fundamental and versatile routes to this compound, allowing for the construction of the molecule from simpler, readily available starting materials. These strategies hinge on the careful selection of precursors, catalytic systems, and reaction sequences to control the outcome.

The choice of precursor is critical in defining the synthetic route's efficiency and feasibility. For a molecule like this compound, several classes of precursors can be considered for both direct and multi-step syntheses.

One potential precursor is 1-pentyl-3,6-dioxabicyclo[3.1.0]hexane, from which this compound can be derived. chemsrc.com More general and widely applicable strategies involve the use of carbonyl compounds and organometallic reagents. For instance, a Grignard reaction involving a pentyl magnesium halide and acrolein could be a plausible, albeit challenging, route that would require subsequent functional group manipulation. A more controlled approach is the Wittig reaction or related olefination methods on a suitable hydroxy-aldehyde precursor.

Another key strategy involves the functionalization of heptanal (B48729) or related aldehydes. This could involve an initial alpha-alkenylation step, followed by reduction of the aldehyde to the primary alcohol. The Baylis-Hillman reaction, for example, between an appropriate aldehyde and an activated alkene could generate a functionalized allylic alcohol scaffold.

| Precursor Strategy | Key Precursor Molecules | Associated Reaction Type | Notes |

|---|---|---|---|

| Ring-Opening | 1-pentyl-3,6-dioxabicyclo[3.1.0]hexane chemsrc.com | Rearrangement/Elimination | Specific documented precursor relationship. chemsrc.com |

| Carbonyl Addition | Heptanal, Formaldehyde, Organometallic reagents (e.g., vinylmagnesium bromide) | Grignard Reaction, Barbier-type reactions | Builds the carbon skeleton and introduces the hydroxyl group. |

| Olefination | 2-Formylheptan-1-ol (protected), Wittig reagents (e.g., Ph₃P=CH₂) | Wittig Reaction, Horner-Wadsworth-Emmons Reaction | Forms the methylidene group from a carbonyl precursor. |

| Aldol/Baylis-Hillman | Pentanal, Acrylates | Baylis-Hillman Reaction | Creates a functionalized allylic alcohol structure. |

The formation of the olefinic alcohol functionality in this compound is highly dependent on the catalytic system employed. Metalloradical catalysis (MRC) using cobalt(II) complexes represents a powerful method for controlling radical reactions, which can be applied to the formation of C-C bonds necessary for the synthesis. nih.gov For transformations involving allylic alcohols, ruthenium-based catalysts are often used, particularly in racemization processes for dynamic kinetic resolutions. acs.orgacs.org

For oxidation or dehydrogenation steps that might be part of a synthetic sequence, systems like laccase in combination with a mediator such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) have been shown to be effective for the oxidation of alcohols under mild, environmentally friendly conditions. researchgate.net In the context of C-H activation or functionalization, which could be an advanced route to such structures, various transition metal catalysts are under constant investigation. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ruthenium Complexes | Hydrogen Transfer / Racemization | Used in chemoenzymatic dynamic kinetic resolution of allylic alcohols. acs.orgacs.org | acs.orgacs.org |

| Cobalt(II) Porphyrins | Metalloradical Catalysis (MRC) | Homolytic activation of substrates for C-C bond formation. nih.gov | nih.gov |

| Laccase/TEMPO | Chemoenzymatic Oxidation | Sustainable oxidation of alcohols to aldehydes or ketones. researchgate.net | researchgate.net |

| Rhodium-based systems | Carbene Transfer | Can be used for cyclopropanation, a related transformation. nih.gov | nih.gov |

| Metal-Organic Frameworks (MOFs) | Cascade Catalysis | Can host multiple catalytic sites for multi-step reactions in one pot. osti.gov | osti.gov |

Constructing a molecule like this compound often requires a multi-step synthesis where the sequence of reactions is optimized to control regioselectivity (the placement of the double bond) and stereoselectivity (the 3D arrangement of atoms). libretexts.orgtrine.eduyoutube.com A retrosynthetic analysis would be the first step, conceptually breaking the target molecule down into simpler precursors. libretexts.org

A plausible sequence could start with a protected version of heptanal. An alpha-functionalization to introduce a hydroxymethyl group, followed by oxidation and a subsequent Wittig reaction, could install the methylidene group. The final step would be the deprotection of the primary alcohol. Each step in this sequence would need careful optimization of reagents, solvents, and temperature to maximize yield and prevent side reactions, such as isomerization of the double bond. trine.edu Common sequences in synthesis often involve extending a carbon chain via an SN2 reaction or "shuffling" a functional group to an adjacent carbon. lumenlearning.com

Biocatalytic and Chemoenzymatic Routes to this compound and its Analogs

Biocatalysis and chemoenzymatic synthesis merge the selectivity of enzymes with the practicality of chemical reactions, offering green and highly selective routes to complex molecules. mpg.de

For allylic alcohols, chemoenzymatic deracemization is a valuable strategy. This can be achieved in a one-pot, two-step process combining a non-selective oxidation (e.g., using laccase and TEMPO) to convert the racemic alcohol to the corresponding α,β-unsaturated ketone, followed by a stereoselective reduction using an alcohol dehydrogenase (ADH) to yield one enantiomer of the alcohol. researchgate.net The choice of ADH can determine which enantiomer is produced. researchgate.net Lipase-mediated enantioselective hydrolysis of racemic allylic acetates is another established biocatalytic method to resolve enantiomers. scirp.org Furthermore, biocatalytic cascades combining ene-reductases (EReds) and imine reductases (IReds) or ADHs can convert α,β-unsaturated ketones into chiral amines or alcohols with multiple stereocenters. nih.gov

Model organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli are extensively engineered for the production of various alcohols. nih.gov The native pathways for alcohol production in these organisms can serve as a blueprint for producing novel or non-native alcohols.

The core of alcohol production is typically the glycolysis pathway, which breaks down glucose into pyruvate (B1213749). bioscipublisher.comicr.org In yeast, under anaerobic conditions, pyruvate is converted to acetaldehyde (B116499) by pyruvate decarboxylase (PDC), and acetaldehyde is then reduced to ethanol (B145695) by alcohol dehydrogenase (ADH), regenerating NAD+ needed for glycolysis to continue. icr.orgbyjus.com

For the production of higher alcohols (longer than ethanol), engineered metabolic pathways are necessary. nih.gov These can be based on amino acid or fatty acid biosynthesis pathways. nih.gov For example, 2-keto acids, which are intermediates in amino acid synthesis, can be decarboxylated by a 2-ketoacid decarboxylase (KivD) and then reduced by an ADH to produce a variety of branched-chain alcohols. nih.gov Similarly, intermediates of fatty acid synthesis (acyl-CoA) can be reduced to aldehydes and then to primary linear alcohols. nih.govresearchgate.net By introducing the right combination of heterologous enzymes, such as specific reductases and decarboxylases, into a host organism like E. coli, it is theoretically possible to direct cellular metabolism towards the synthesis of a specific target alcohol like this compound or its saturated analog, 2-methylheptan-1-ol. nih.gov

Directed Biosynthesis and Metabolic Engineering Strategies for this compound

The biological production of specialty chemicals, such as the unsaturated aliphatic alcohol this compound, through microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis. While specific biosynthetic pathways for this compound have not been extensively detailed in published research, the principles of directed biosynthesis and metabolic engineering provide a clear framework for its potential de novo production in engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae. These strategies focus on harnessing and optimizing cellular metabolism to channel carbon from simple feedstocks, such as glucose, towards the synthesis of a target molecule.

Directed biosynthesis for a compound like this compound would likely involve the introduction of a heterologous pathway into a microbial host, coupled with the strategic manipulation of native metabolic networks to ensure a high flux towards the desired product. This typically includes the overexpression of key pathway enzymes, the deletion of competing metabolic pathways, and the balancing of cofactor regeneration. researchgate.net

A plausible, albeit hypothetical, biosynthetic route to this compound could be engineered by combining modules from different known pathways. The production of higher alcohols (C3-C8) in engineered microbes is well-documented and serves as a foundation. bohrium.com For a C8 alcohol like this compound, the strategy would likely start from the fatty acid synthesis (FAS) pathway to generate an eight-carbon chain precursor.

Metabolic Engineering of Host Organisms

Enhancing Precursor Supply: The native fatty acid biosynthesis pathway can be harnessed and modified to provide C8 precursors. Overexpression of key enzymes in this pathway can increase the pool of available building blocks.

Blocking Competing Pathways: To maximize the carbon flux towards the target C8 alcohol, genes encoding enzymes for competing pathways are often deleted. For example, pathways leading to the production of lactate (B86563) or acetate (B1210297) can be knocked out to redirect pyruvate towards the desired biosynthetic route. nih.gov

Introducing a Production Pathway: A heterologous pathway capable of converting the C8 precursor into this compound would need to be introduced. This would likely involve a multi-step enzymatic process.

Cofactor Engineering: The biosynthesis of alcohols is often a reductive process requiring cofactors like NADPH or NADH. Metabolic engineering strategies may include the overexpression of enzymes that regenerate these cofactors to ensure the efficient functioning of the pathway. frontiersin.org

Hypothetical Biosynthetic Pathway and Key Enzymes

A potential pathway for this compound could be envisioned in several steps, starting from octanoyl-CoA, a C8 intermediate of the fatty acid pathway:

Formation of a Terminal Alkene: A key structural feature of this compound is the terminal methylidene group. The discovery of terminal olefin-forming fatty acid decarboxylases, such as OleT from the cyp152 P450 family, provides a potential enzymatic solution. gsartor.orgnih.gov An engineered OleT enzyme could potentially catalyze the decarboxylation of a C9 α-hydroxy fatty acid or a related substrate to form a terminal alkene.

Allylic Hydroxylation: Following the formation of the terminal alkene, a specific hydroxylase would be required to introduce the primary alcohol group at the C1 position. Cytochrome P450 monooxygenases are known to catalyze such specific hydroxylations.

Alternative Routes: Another possibility involves the extension of the Ehrlich pathway, which converts amino acids into alcohols. pnas.org Engineering this pathway to accept and process longer-chain keto acids could potentially lead to the synthesis of C8 alcohols. pnas.org

Research Findings in Higher Alcohol Production

While data for this compound is not available, research on the production of other C8 alcohols, such as 1-octanol, in engineered E. coli demonstrates the feasibility of these approaches. The following table summarizes key findings in the field of higher alcohol production, which would be foundational for developing a strain for this compound synthesis.

| Product | Host Organism | Key Engineering Strategies | Titer (g/L) | Reference |

| 1-Octanol | E. coli | - Overexpression of a C8-specific acyl-ACP thioesterase (CpFatB*)- Expression of an acyl-CoA synthetase (MtFadD6)- Expression of an acyl-CoA reductase (MaACR) | 1.3 | nih.gov |

| n-Butanol | E. coli | - Chromosomal integration of butanol pathway genes- Deletion of byproduct genes- Optimization of NADH regeneration | 20 | frontiersin.org |

| Isobutanol | E. coli | - Overexpression of native acs, pckA, and maeB genes to increase acetate uptake | Increased by 26% | frontiersin.org |

| C5-C8 Alcohols | E. coli | - Engineering of 2-isopropylmalate synthase for chain elongation- Altering substrate specificity of downstream enzymes | Not specified | pnas.org |

These examples highlight that through a combination of enhancing precursor supply, introducing heterologous pathways, and optimizing host metabolism, significant titers of higher alcohols can be achieved.

Directed Biosynthesis through Precursor Feeding

An alternative to de novo synthesis is precursor-directed biosynthesis, where a chemically synthesized intermediate is supplied to the fermentation medium. A microbial host, engineered with the final enzymatic steps of the pathway, then converts this precursor into the desired product. For this compound, one could envision feeding a C8 precursor like 2-methylideneheptanal, with the host organism engineered to express a specific alcohol dehydrogenase to carry out the final reduction step.

The following table outlines a hypothetical precursor-directed biosynthesis scheme.

| Precursor Fed | Host Organism | Engineered Enzyme(s) | Product |

| 2-Methylideneheptanal | E. coli | Alcohol Dehydrogenase (e.g., AdhE2 from C. acetobutylicum) | This compound |

This approach can simplify the metabolic engineering burden on the host and can be a valuable strategy for producing complex molecules for which a complete de novo pathway is not yet established.

Advanced Spectroscopic and Analytical Characterization of 2 Methylideneheptan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) analysis of 2-Methylideneheptan-1-OL provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is characterized by several key signals corresponding to the vinylic, allylic, alcoholic, and aliphatic protons within the molecule.

The two geminal protons of the methylidene (=CH₂) group are expected to appear as distinct signals in the olefinic region of the spectrum, typically between δ 4.8 and 5.2 ppm. The protons of the primary alcohol group (-CH₂OH), being in an allylic position, are deshielded and would likely produce a signal around δ 4.1 ppm. The single hydroxyl (-OH) proton gives rise to a broad singlet whose chemical shift is variable and dependent on factors like solvent and concentration. The protons on the pentyl chain display characteristic signals in the aliphatic region, with the allylic methylene (B1212753) protons adjacent to the double bond appearing around δ 2.1 ppm. The remaining methylene groups of the pentyl chain would produce overlapping multiplets between δ 1.2 and 1.5 ppm, while the terminal methyl protons are expected to be the most shielded, appearing as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H (terminal CH₃) | ~ 0.9 | Triplet (t) | 3H |

| H (internal CH₂) | ~ 1.2-1.5 | Multiplet (m) | 6H |

| H (allylic CH₂) | ~ 2.1 | Triplet (t) | 2H |

| H (-CH₂OH) | ~ 4.1 | Singlet (s) | 2H |

| H (=CH₂) | ~ 4.9, 5.1 | Singlet (s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, providing a carbon "fingerprint" of the structure. For this compound, eight distinct signals are anticipated in a broad-band decoupled spectrum.

The two sp² hybridized carbons of the methylidene group are the most deshielded, with the quaternary carbon (C2) expected around δ 148 ppm and the terminal methylene carbon (=CH₂) appearing around δ 112 ppm. The carbon of the primary alcohol functional group (C1) would resonate at approximately δ 67 ppm. The sp³ hybridized carbons of the pentyl chain appear in the upfield region of the spectrum. The allylic carbon (C3) is expected around δ 34 ppm, with the remaining aliphatic carbons resonating between δ 22 and 32 ppm. The terminal methyl carbon is the most shielded, with a predicted chemical shift of approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7 (-CH₃) | ~ 14 |

| C6 (-CH₂-) | ~ 22 |

| C5 (-CH₂-) | ~ 29 |

| C4 (-CH₂-) | ~ 31 |

| C3 (allylic -CH₂-) | ~ 34 |

| C1 (-CH₂OH) | ~ 67 |

| =CH₂ | ~ 112 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's complete bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons along the pentyl chain, for instance, between the allylic methylene protons (on C3) and their adjacent methylene neighbors (on C4), and so on, down to the terminal methyl group. The isolated protons of the =CH₂ and -CH₂OH groups would not show COSY cross-peaks to the alkyl chain. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.comyoutube.com This technique would definitively link each proton signal (from Table 1) to its corresponding carbon signal (from Table 2). For example, a cross-peak would confirm the connection between the proton signal at ~4.1 ppm and the carbon signal at ~67 ppm, assigning them to the -CH₂OH group. The quaternary carbon at ~148 ppm would be absent from the HSQC spectrum as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com Key correlations would include those from the =CH₂ protons (~δ 5.0) to the quaternary carbon (C2, ~δ 148), the alcohol carbon (C1, ~δ 67), and the allylic carbon (C3, ~δ 34). Similarly, the protons of the -CH₂OH group (~δ 4.1) would show correlations to the quaternary carbon (C2). These correlations are essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, regardless of their bonding. In an acyclic molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on adjacent groups, such as between the vinylic (=CH₂) protons and the allylic -CH₂OH and -CH₂- protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound. impactfactor.orgscielo.br In a GC-MS analysis, a pure sample of the compound would appear as a single peak in the gas chromatogram at a characteristic retention time, confirming its purity.

The mass spectrometer then provides a mass spectrum for this peak. Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₈H₁₆O, MW = 128.21). The energetic molecular ion undergoes predictable fragmentation. For primary alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orglibretexts.org

Key expected fragments include:

Loss of water (M-18): A peak at m/z 110 resulting from the elimination of an H₂O molecule. libretexts.org

Loss of the hydroxymethyl radical (M-31): Alpha-cleavage resulting in the loss of ·CH₂OH, leading to a fragment at m/z 97.

Alpha-cleavage of the pentyl group: Cleavage of the C2-C3 bond results in the loss of the C₅H₁₁ pentyl radical, yielding a stable, resonance-delocalized cation at m/z 57.

Alkyl chain fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) due to the fragmentation of the pentyl side chain. libretexts.org

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 110 | [C₈H₁₄]⁺ | Loss of H₂O |

| 97 | [C₇H₁₃]⁺ | Loss of ·CH₂OH |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a complementary technique, particularly useful for analyzing compounds in complex matrices or for molecules that are not sufficiently volatile or stable for GC analysis. Using reversed-phase liquid chromatography, this compound would be separated from other components based on its polarity.

Coupled with soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically generates a protonated molecular ion [M+H]⁺ (m/z 129) or adduct ions like the sodium adduct [M+Na]⁺ (m/z 151). These methods cause minimal fragmentation, making them excellent for confirming the molecular weight of the analyte in a mixture. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic pattern that can be used for identification.

High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which has the molecular formula C₈H₁₆O, the theoretical monoisotopic mass can be calculated with high precision. This accurate mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

For C₈H₁₆O, the theoretical monoisotopic mass is 128.120115 Da . nih.gov

In an experimental setting, HRMS analysis using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers would aim to measure the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The resulting measurement would be compared against the theoretical value. A low mass error, typically in the range of parts per million (ppm), provides strong evidence for the assigned elemental formula, significantly increasing confidence in the compound's identification.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| Theoretical Monoisotopic Mass | 128.120115 Da |

| Expected Ion in ESI+ | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 129.127940 |

| Typical Mass Accuracy | < 5 ppm |

Mass Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is formed, typically through electron ionization (EI), it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. whitman.edu The analysis of these fragments helps to piece together the molecule's structure.

For alcohols, two primary fragmentation pathways are common: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This pathway involves the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.org For a primary alcohol like this compound, this results in the formation of a resonance-stabilized oxonium ion.

Pathway A (Loss of H): Loss of a hydrogen atom from the carbinol carbon is possible, leading to a fragment at m/z 127 .

Pathway B (Loss of Pentyl Radical): The most significant alpha-cleavage for this structure would be the breaking of the C2-C3 bond. This expels a pentyl radical (•C₅H₁₁) and produces a stable, resonance-stabilized cation with a mass-to-charge ratio (m/z) of 57 .

Pathway C (Formation of CH₂OH⁺): Another characteristic cleavage for primary alcohols involves the breaking of the bond between the carbinol carbon (C1) and the adjacent carbon (C2), leading to the formation of the [CH₂OH]⁺ ion at m/z 31 . whitman.edu This is often a prominent peak in the mass spectra of primary alcohols. youtube.com

Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a water molecule, resulting in a fragment ion with a mass 18 units less than the molecular ion. whitman.edulibretexts.org For this compound (M⁺ = 128), this would produce an alkene radical cation at m/z 110 .

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 110 | [C₈H₁₄]⁺ | Dehydration (M⁺ - H₂O) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation from cleavage |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage (loss of pentyl radical) |

| 43 | [C₃H₇]⁺ | Propyl cation from alkyl chain |

| 31 | [CH₃O]⁺ | Alpha-cleavage ([CH₂OH]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the methylidene (C=CH₂) group. libretexts.org

The key expected absorptions are:

O-H Stretch: A very strong and broad absorption band is anticipated in the region of 3200–3500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the alcohol molecules. orgchemboulder.comlibretexts.org

C-O Stretch: A strong band corresponding to the stretching vibration of the carbon-oxygen single bond in a primary alcohol is expected to appear in the 1050–1260 cm⁻¹ range. orgchemboulder.com

=C-H Stretch: The stretching of the C-H bonds on the double bond (vinylic hydrogens) will cause a medium-intensity band to appear just above 3000 cm⁻¹, typically around 3080 cm⁻¹. vscht.cz

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the pentyl chain will produce strong, sharp peaks in the region just below 3000 cm⁻¹, approximately 2850–2960 cm⁻¹. mdpi.com

C=C Stretch: The stretching of the carbon-carbon double bond of the methylidene group is expected to give a medium-intensity absorption around 1640–1680 cm⁻¹. vscht.cz

=C-H Bend (Out-of-Plane): A characteristic and often strong absorption resulting from the out-of-plane bending of the geminal hydrogens on the C=CH₂ group is expected around 890 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| ~3080 | =C-H Stretch | Alkene (Methylidene) | Medium |

| 2850 - 2960 | C-H Stretch | Alkyl (-CH₂, -CH₃) | Strong |

| 1640 - 1680 | C=C Stretch | Alkene (Methylidene) | Medium |

| 1050 - 1260 | C-O Stretch | Primary Alcohol | Strong |

| ~890 | =C-H Bend (oop) | Alkene (=CH₂) | Strong |

Advanced Hyphenated Analytical Techniques for Comprehensive Profiling

To analyze complex mixtures containing this compound, such as natural product extracts or reaction mixtures, advanced hyphenated techniques are employed. These methods couple the separation power of liquid chromatography (LC) with information-rich spectroscopic detectors. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links a high-performance liquid chromatography (HPLC) system with an NMR spectrometer. news-medical.net This powerful combination allows for the separation of components in a mixture followed by their immediate structural elucidation without the need for manual isolation. mdpi.comsemanticscholar.org

For an analysis involving this compound, the LC would first separate it from other isomers and matrix components. The eluent from the LC column then flows into a special NMR probe. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra can be acquired for the separated compound. This would provide detailed information on the proton and carbon environments, confirming the presence of the vinylic protons of the methylidene group, the hydroxymethyl protons, and the arrangement of the pentyl chain, thus enabling unambiguous identification of the isomer. researchgate.net

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-NMR-MS)

The integration of mass spectrometry into an LC-NMR system creates a tripartite hyphenated technique (LC-NMR-MS) that provides complementary data simultaneously. researchgate.net After separation by the LC system, the eluent is split, with a small portion directed to the MS and the majority to the NMR.

This setup would provide three orthogonal pieces of data for this compound in a single run:

LC: Retention time for chromatographic identification.

MS: Accurate mass and fragmentation data to confirm the molecular formula (C₈H₁₆O) and provide structural clues. researchgate.net

NMR: Detailed structural connectivity and stereochemistry.

This combination is exceptionally powerful for the dereplication of natural products, where known compounds can be quickly identified, allowing researchers to focus on novel structures. uni-duesseldorf.de

Liquid Chromatography-Diode Array Detection/Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-DAD/MS-SPE-NMR)

This advanced platform represents one of the most powerful configurations for the analysis of trace compounds in highly complex mixtures. rsc.orgpitt.edu The workflow involves several integrated steps:

LC-DAD/MS: The sample is separated by HPLC. A Diode Array Detector (DAD) provides UV-Vis spectra (though this compound has only a weak C=C chromophore), while the MS provides mass data for initial characterization.

Peak Trapping on SPE: Based on the DAD and MS data, the chromatographic peaks of interest are automatically diverted and trapped onto small solid-phase extraction (SPE) cartridges. pitt.edu This step effectively isolates and concentrates the target analyte.

Elution and NMR Analysis: The trapped compound, now free of the bulk of the chromatographic solvent, is eluted from the SPE cartridge with a small volume of deuterated solvent directly into the NMR spectrometer.

This LC-DAD/MS-SPE-NMR approach overcomes the primary limitation of conventional LC-NMR—its relatively low sensitivity. By concentrating the analyte on an SPE cartridge, sufficient material can be accumulated to perform time-intensive and information-rich 2D NMR experiments (e.g., HMBC, NOESY), enabling the complete de novo structure elucidation of even minor components within a complex matrix. news-medical.netpitt.edu

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a pivotal technique for the rapid and high-resolution separation of organic compounds. Its application to the analysis of this compound and its isomers or related compounds offers significant advantages in terms of speed and separation efficiency. The development of a UHPLC method for this analyte would typically involve a reversed-phase approach, leveraging the compound's moderate polarity.

Method development would focus on optimizing parameters such as column chemistry, mobile phase composition, and temperature to achieve the desired separation. A sub-2 µm particle column, such as a C18 or a pentafluorophenyl (PFP) column, would provide the necessary efficiency for resolving closely related structures. creative-biostructure.com The mobile phase would likely consist of a gradient elution using acetonitrile or methanol mixed with water, potentially with a small amount of acid like formic acid to improve peak shape.

A hypothetical UHPLC method for the analysis of this compound is presented in the table below. This method is designed for rapid screening and quantification, which is crucial in high-throughput environments.

Table 1: Hypothetical UHPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | Mass Spectrometry (MS) |

The use of mass spectrometric detection (UHPLC-MS) would provide enhanced selectivity and sensitivity, allowing for the confident identification and quantification of this compound, even in complex matrices.

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chemical analysis, offering robust and versatile platforms for the separation and quantification of a wide array of compounds. For a compound like this compound, which lacks a strong chromophore, derivatization might be necessary for UV detection. However, coupling HPLC with a more universal detector like a mass spectrometer (HPLC-MS) or an evaporative light scattering detector (ELSD) would be a more direct approach.

HPLC fingerprinting is a powerful technique for the quality control of complex mixtures, where the entire chromatogram is used as a distinctive "fingerprint" of the sample. While this compound is a single compound, the principles of HPLC method development for fingerprinting can be applied to assess its purity and identify any related impurities. This involves developing a stable and reproducible chromatographic method that can separate the main component from any potential degradation products or synthesis byproducts.

A typical reversed-phase HPLC method would be employed. The development would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and optimizing the mobile phase composition and gradient to achieve the best possible resolution.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | ELSD or MS |

Given the volatile nature of this compound, Gas Chromatography (GC) is an exceptionally well-suited technique for its analysis. The development of a robust GC method is critical for the quantification of this compound and its volatile derivatives. The choice of the stationary phase is paramount in achieving the desired separation. A mid-polarity column, such as one based on a phenyl- or cyanopropyl-substituted polysiloxane, would likely provide good selectivity for this unsaturated alcohol.

For the analysis of volatile derivatives, such as esters or ethers of this compound, the GC method would need to be optimized to account for the different volatilities and polarities of these new compounds. Key parameters for optimization include the oven temperature program, carrier gas flow rate, and injector and detector temperatures.

A typical GC-MS method would provide both retention time and mass spectral data, allowing for unambiguous identification of the target analyte and its derivatives. The following table outlines a potential GC method for the analysis of this compound.

Table 3: Proposed GC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 40-300 |

X-ray Diffraction for Crystalline Phase Identification (if applicable to derivatives)

While this compound is a liquid at room temperature, its derivatives may be crystalline solids amenable to analysis by X-ray Diffraction (XRD). Single-crystal XRD is a powerful technique that can provide unambiguous determination of the three-dimensional atomic structure of a crystalline compound. creative-biostructure.com This information is invaluable for confirming the molecular structure, stereochemistry, and packing of the molecules in the crystal lattice.

For this technique to be applicable, a suitable crystalline derivative of this compound would first need to be synthesized. This could be achieved by reacting the hydroxyl group to form an ester or a urethane with a chromophoric or rigidifying group that facilitates crystallization. For example, reaction with 3,5-dinitrobenzoyl chloride could yield a crystalline derivative.

Once suitable single crystals are grown, they can be analyzed by XRD. The resulting data would allow for the precise determination of bond lengths, bond angles, and torsion angles, providing definitive proof of the derivative's structure. This technique is particularly useful for establishing the absolute configuration of chiral centers if a chiral derivatizing agent is used or if the compound crystallizes in a chiral space group. While XRD is primarily used for structure elucidation, powder XRD can be used to identify the crystalline phase of a bulk sample and assess its purity.

Computational Chemistry and in Silico Modeling of 2 Methylideneheptan 1 Ol

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

No molecular dynamics simulation data is available in the scientific literature to describe the conformational landscape or solvent interactions of 2-Methylideneheptan-1-OL.

Molecular Docking Studies with Relevant Macromolecular Targets

There are no published molecular docking studies identifying potential macromolecular targets or detailing the binding interactions of this compound.

Predictive Modeling for Chemical Reactivity and Transformation Pathways

In Silico Assessment of Chemical Space Exploration

The exploration of chemical space through computational, or in silico, methods provides a powerful framework for characterizing novel or unstudied molecules like this compound. By calculating a series of molecular descriptors, it is possible to position a compound within the vast landscape of known chemical structures and predict its physicochemical and biological properties without the need for initial laboratory synthesis. This approach is foundational to modern drug discovery and materials science, allowing for the early-stage screening of virtual compounds.

The underlying principle of this assessment is the quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR), which posit that the structure of a molecule dictates its function and properties. wikipedia.org For this compound, an unsaturated aliphatic alcohol, key descriptors can be computationally generated to define its characteristics. These descriptors fall into several categories, including constitutional, topological, physicochemical, and quantum-chemical properties.

An in silico profile for this compound can be generated using various computational software packages. While specific experimental data for this compound is scarce, a representative set of calculated descriptors can be derived based on its known structure and comparison to isomers like 2-methylhept-2-en-1-ol (B15476753) and 2-methyl-1-heptanol. nih.govnih.gov These descriptors provide a multidimensional "fingerprint" of the molecule.

A summary of key computed molecular descriptors for this compound is presented below. These values are essential for mapping its location in chemical space and for building predictive models of its behavior.

| Descriptor Type | Descriptor Name | Predicted Value | Significance in Chemical Space |

| Constitutional | Molecular Weight | 128.21 g/mol | Defines the basic mass of the molecule, a fundamental parameter in any chemical model. |

| Molecular Formula | C8H16O | Specifies the elemental composition, grouping it with other C8 isomers. | |

| Heavy Atom Count | 9 | A simple count of non-hydrogen atoms, often used in initial structural comparisons. | |

| Physicochemical | XLogP3 | 2.7 | Predicts the octanol-water partition coefficient, indicating its relative lipophilicity or hydrophobicity. |

| Hydrogen Bond Donor Count | 1 | The presence of the hydroxyl group allows it to donate a hydrogen bond, influencing solubility and potential biological interactions. | |

| Hydrogen Bond Acceptor Count | 1 | The oxygen atom in the hydroxyl group can accept a hydrogen bond, also key to its interaction profile. | |

| Topological | Rotatable Bond Count | 5 | Measures the molecule's conformational flexibility, which is crucial for its interaction with biological targets. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Quantifies the surface area of polar atoms, a strong predictor of membrane permeability and bioavailability. |

These descriptors serve as the coordinates for placing this compound within a defined chemical space. For instance, its XLogP3 value of 2.7 suggests moderate lipophilicity, distinguishing it from highly nonpolar alkanes and highly polar polyols. The TPSA of 20.2 Ų is characteristic of a small molecule with a single polar group, suggesting it may have good oral bioavailability according to established rules of thumb in medicinal chemistry.

The exploration of chemical space using these parameters allows researchers to draw comparisons to other known molecules. By identifying compounds with similar descriptor profiles ("nearest neighbors"), it is possible to infer potential biological activities, toxicities, or material properties. For example, the presence of both a lipophilic carbon chain and a polar alcohol group is a common feature in surfactants and signaling molecules. Computational models trained on large datasets of diverse compounds can use these descriptors to predict properties ranging from boiling point and solubility to metabolic stability and receptor binding affinity. nih.govresearchgate.net

Furthermore, the unique structural features of this compound, such as the exocyclic double bond, can be quantified through more advanced descriptors not listed in the table. These might include electronic properties like HOMO-LUMO energies or steric parameters that describe its three-dimensional shape. Such detailed characterization is vital for understanding its potential reactivity and how it might fit into the active site of an enzyme or a receptor. researchgate.net

Reactivity and Derivatization Chemistry of 2 Methylideneheptan 1 Ol

Reactions Involving the Alkene Moiety (Methylidene Group)

The terminal double bond in 2-methylideneheptan-1-ol is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and oxidation reactions.

Addition Reactions (Hydroboration, Halogenation, Hydrogenation)

Addition reactions transform the unsaturated methylidene group into a saturated structure by breaking the pi (π) bond.

Hydroboration-Oxidation : This two-step reaction is a cornerstone for the anti-Markovnikov hydration of alkenes. wikipedia.org When this compound is treated with a borane reagent (like BH₃ in THF), the boron atom adds to the terminal carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) and a base replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This sequence yields 2-methylheptane-1,2-diol, a vicinal diol. The reaction is stereospecific, featuring a syn addition of the hydrogen and boron across the double bond. wikipedia.org

Halogenation : The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds readily to form a vicinal dihalide. wikipedia.orgleah4sci.com The reaction is initiated by the alkene's π-bond attacking the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.orgchemistrysteps.com The remaining halide ion then attacks this intermediate from the opposite side, resulting in an anti addition product. leah4sci.com For this compound, this reaction would produce 1,2-dichloro-2-methylheptan-1-ol or 1,2-dibromo-2-methylheptan-1-ol.

Hydrogenation : Catalytic hydrogenation is an effective method for reducing the alkene to an alkane without affecting the hydroxyl group. jove.com The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). study.compressbooks.pub The process typically involves the syn addition of two hydrogen atoms across the double bond, converting it into a single bond and yielding 2-methylheptan-1-ol. libretexts.orglibretexts.org

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Methylheptane-1,2-diol | Anti-Markovnikov addition of water; Syn-stereospecificity. wikipedia.org |

| Halogenation (e.g., Bromination) | Br₂ in CH₂Cl₂ | 1,2-Dibromo-2-methylheptan-1-ol | Forms a cyclic bromonium ion; Anti-addition. leah4sci.comlibretexts.org |

| Hydrogenation | H₂ with Pd/C, Pt, or Ni catalyst | 2-Methylheptan-1-ol | Reduces alkene to alkane; Syn-addition. libretexts.org |

Oxidation Reactions (Epoxidation, Ozonolysis)

Oxidative reactions of the methylidene group can either form cyclic ethers or cleave the double bond entirely.

Epoxidation : This reaction converts the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. visualizeorgchem.com This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comleah4sci.com The reaction mechanism is concerted, where the oxygen atom is transferred to the double bond in a single step, ensuring that the stereochemistry of the alkene is retained. libretexts.org The epoxidation of this compound would yield 2-(oxiran-2-yl)heptan-1-ol.

Ozonolysis : Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). wikipedia.org The initial reaction forms an unstable intermediate called an ozonide. masterorganicchemistry.com The final products depend on the workup conditions. A reductive workup (e.g., using zinc dust or dimethyl sulfide) cleaves the double bond to form aldehydes or ketones. masterorganicchemistry.com For this compound, this would yield formaldehyde and 2-oxoheptan-1-ol. An oxidative workup (e.g., using hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com In this case, formaldehyde would be oxidized to carbon dioxide, while the ketone fragment remains unchanged.

| Reaction | Reagents | Products | Key Features |

|---|---|---|---|

| Epoxidation | m-CPBA | 2-(Oxiran-2-yl)heptan-1-ol | Concerted mechanism, forms a three-membered ether ring. libretexts.org |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Formaldehyde and 2-Oxoheptan-1-ol | Cleaves the C=C bond to form carbonyl compounds. masterorganicchemistry.com |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Carbon dioxide and 2-Oxoheptan-1-ol | Cleaves the C=C bond and oxidizes resulting aldehydes. masterorganicchemistry.com |

Polymerization and Oligomerization Studies

While specific polymerization studies on this compound are not widely documented, its structure as a functionalized α-olefin suggests potential for polymerization. The presence of the hydroxyl group can, however, interfere with many traditional Ziegler-Natta or metallocene catalysts, which are sensitive to polar functional groups. acs.org Strategies to overcome this often involve protecting the hydroxyl group before polymerization or using specialized catalysts tolerant to polar monomers. acs.org Both radical polymerization and catalytic copolymerization methods could potentially be employed to create functionalized polyolefins from this monomer. wikipedia.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group is a versatile functional handle, allowing for transformations into esters, ethers, and carbonyl compounds.

Esterification and Etherification Reactions

Esterification : The primary alcohol of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives (such as an acyl chloride or anhydride). The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium process. For example, reacting this compound with acetic acid would yield 2-methylideneheptyl acetate (B1210297).

Etherification : Ethers can be synthesized via the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. chemistrytalk.orglibretexts.org This alkoxide then displaces a halide from a primary alkyl halide to form the ether. byjus.com For instance, the sodium alkoxide of this compound could react with methyl iodide to produce 1-methoxy-2-methylideneheptane.

| Reaction | Reagents | Product Example | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., CH₃COOH), H⁺ catalyst | 2-Methylideneheptyl acetate | Acid-catalyzed equilibrium reaction. |

| Williamson Ether Synthesis | 1. NaH 2. Alkyl Halide (e.g., CH₃I) | 1-Methoxy-2-methylideneheptane | Sₙ2 reaction involving an alkoxide intermediate. wikipedia.org |

Oxidation to Carbonyl Compounds

The oxidation of the primary allylic alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, a mild oxidizing agent is required. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation, converting primary alcohols to aldehydes without further oxidation. sltchemicals.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane. sltchemicals.com This reaction would convert this compound into 2-methylideneheptanal.

Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. wikipedia.org Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of aqueous acid (Jones oxidation) can accomplish this. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds through an aldehyde intermediate, which is then rapidly oxidized further. chemguide.co.uk This process would yield 2-methylideneheptanoic acid.

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Oxidation to Aldehyde | PCC in CH₂Cl₂ | 2-Methylideneheptanal | Mild oxidation; stops at the aldehyde stage. libretexts.org |

| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃/H₂SO₄ (Jones Reagent) | 2-Methylideneheptanoic acid | Strong oxidation; proceeds through an aldehyde intermediate. wikipedia.orglibretexts.org |

Nucleophilic Substitution Reactions

The direct nucleophilic substitution of the hydroxyl group in this compound is challenging due to the poor leaving group nature of the hydroxide ion (OH⁻). rsc.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved under acidic conditions where the alcohol is protonated to form an oxonium ion, which can then depart as a neutral water molecule. libretexts.org

Allylic alcohols, such as this compound, readily undergo Sₙ1-type reactions because the departure of the leaving group results in the formation of a resonance-stabilized allylic carbocation. libretexts.orgthieme-connect.comresearchgate.net The positive charge is delocalized over two carbon atoms, allowing the incoming nucleophile to attack at either position. In the case of this compound, this would lead to a mixture of products.

The reaction with strongly acidic hydrogen halides (HX) is a classic example of this transformation, converting the alcohol to the corresponding alkyl halide. libretexts.org The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org

| Reagent | Catalyst/Conditions | Primary Product | Reaction Type |

|---|---|---|---|

| HBr | Acid-catalyzed | 1-Bromo-2-methylideneheptane | Sₙ1 |

| HCl/ZnCl₂ | Lucas Reagent | 1-Chloro-2-methylideneheptane | Sₙ1 |

| SOCl₂ | Pyridine | 1-Chloro-2-methylideneheptane | Sₙi |

Intermolecular and Intramolecular Cyclization Reactions

The dual functionality of this compound, containing both a nucleophilic hydroxyl group and an alkene, allows it to participate in various cyclization reactions. These can occur either intramolecularly, where the alcohol attacks the double bond within the same molecule, or intermolecularly with a separate reactant.

Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of alkenyl alcohols is a direct method for synthesizing oxygen-containing heterocycles (oxacycles). mdpi.com While direct acid-catalyzed hydroalkoxylation can be challenging, the presence of activating groups can facilitate the reaction. mdpi.com For unsaturated alcohols, intramolecular oxa-Michael reactions can be catalyzed to form cyclic ethers such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs). nih.gov The formation of five- and six-membered rings is generally the most kinetically and thermodynamically favorable pathway. masterorganicchemistry.com

Intermolecular Cyclization: this compound can react with other molecules, such as phenols, in the presence of a catalyst to form heterocyclic structures. For instance, the reaction of allylic alcohols with phenols, catalyzed by bismuth triflate (Bi(OTf)₃), can yield chroman derivatives.

| Reaction Type | Co-reactant | Catalyst System | Resulting Structure |

|---|---|---|---|

| Intramolecular Oxa-Michael Addition | None (requires prior modification of the chain) | Bifunctional iminophosphorane (BIMP) | Substituted Tetrahydrofuran/Tetrahydropyran nih.gov |

| Intermolecular [4+2] Cycloaddition | Phenol | Bi(OTf)₃ | Chroman derivative |

| Intramolecular Hydroalkoxylation | None | Brønsted or Lewis Acids | Oxacycle mdpi.com |

Cross-Coupling Reactions for C-C Bond Formation

Modern synthetic methods allow for the direct use of allylic alcohols in cross-coupling reactions, which is highly atom-economical as it generates water as the only byproduct. rsc.org Transition metal catalysts, particularly palladium complexes, are effective in activating the C–O bond of allylic alcohols to form electrophilic π-allyl metal intermediates, which can then react with various nucleophiles. rsc.org

This approach avoids the need to first convert the alcohol into a halide or ester. rsc.org A wide range of carbon nucleophiles can be coupled with allylic alcohols like this compound.

| Coupling Partner | Catalyst System (Example) | Reaction Name | General Product |

|---|---|---|---|

| Aryl/Alkenylboronic Acids | Pd(PPh₃)₄ | Suzuki-Miyaura type | Allylated arene or 1,4-diene |

| Olefins | Pd-phosphoramidite ligand | Heck-type (dehydrative) | 1,4-diene |

| α-Bromocarbonyls | Pd catalyst + silver salt | Tandem olefin insertion/migration | Aryl 1,5-dicarbonyl |

Photochemical and Electrochemical Transformations

The allylic alcohol motif is susceptible to transformations under photochemical and electrochemical conditions, often leading to selective oxidation products without the need for conventional hazardous reagents.

Electrochemical Transformations: The electrochemical oxidation of allylic alcohols provides a sustainable alternative to methods using heavy metals like chromium or selenium. nih.gov On a gold electrode in an alkaline medium, the oxidation of allyl alcohol proceeds through interaction with the electrode surface, leading to the formation of adsorbed radical species. researchgate.net A notable application is the selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes. rsc.orgnih.gov This can be achieved using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst, offering good yields and high selectivity. rsc.orgnih.gov The interaction of the alkene's π-orbitals with the anode surface is a key factor in these reactions. researchgate.net

Photochemical Transformations: Visible light can be used to drive the oxidation of allylic alcohols. acs.org One efficient method involves using catalytic amounts of an organo-oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a cocatalyst, using oxygen as the terminal oxidant. acs.org This process is enhanced dramatically by visible light irradiation. acs.org Another approach is the use of photoexcited semiconductor suspensions, such as titanium dioxide (TiO₂), which can convert allylic alcohols to the corresponding aldehydes with good chemoselectivity. rsc.org Furthermore, visible-light-mediated reactions using photocatalysts like eosin Y can achieve the allylation of thiols with allylic alcohols to form allylic sulfides. rsc.org

| Method | Reagents/Catalyst | Conditions | Typical Product |

|---|---|---|---|

| Electrochemical Oxidation | Pt black catalyst, electro-generated H₂O₂ | Anodic oxidation | α,β-Unsaturated Aldehyde rsc.orgnih.gov |

| Photochemical Oxidation | DDQ (cat.), NaNO₂ or t-BuONO, O₂ | Visible light irradiation | α,β-Unsaturated Aldehyde acs.org |

| Photocatalytic Oxidation | TiO₂ suspension, O₂ | UV/Visible light | Aldehyde rsc.org |

| Photocatalytic Allylation | Thiol, Eosin Y | Visible light | Allylic Sulfide rsc.org |

Biochemical and Metabolic Significance of 2 Methylideneheptan 1 Ol Analogs

Role in Natural Product Biosynthesis Pathways (e.g., Sterol Biosynthesis)

Isoprenoids, the class of compounds to which analogs of 2-Methylideneheptan-1-OL belong, are central building blocks for a multitude of natural products. nih.gov Their biosynthesis originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes and archaea, and the methylerythritol phosphate (B84403) (MEP) pathway, found in bacteria and plant plastids. creative-proteomics.com Both pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). creative-proteomics.com

Sequential condensation of IPP and DMAPP units forms larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). creative-proteomics.com These linear isoprenoids are key branch points for various biosynthetic routes.

A prominent example is the sterol biosynthesis pathway, which is crucial for producing essential membrane components like cholesterol in animals and phytosterols (B1254722) in plants. creative-proteomics.commdpi.com The pathway begins with the cyclization of squalene (B77637) (a C30 isoprenoid derived from FPP) to form lanosterol (B1674476) in animals or cycloartenol (B190886) in plants. nih.gov A series of subsequent enzymatic modifications, including demethylations and isomerizations, converts these initial sterols into their final functional forms. nih.govmdpi.com The intermediates of this pathway also serve as precursors for other vital molecules, including steroid hormones and vitamin D. nih.gov Dysregulation of isoprenoid and sterol metabolism can lead to various human diseases. libretexts.org

Table 1: Key Precursors in Isoprenoid and Sterol Biosynthesis

| Precursor Molecule | Carbon Number | Originating Pathway(s) | Role in Biosynthesis |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5 | MVA, MEP | Universal isoprenoid building block. creative-proteomics.com |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | MVA, MEP | Isomer of IPP, acts as the initial primer for chain elongation. creative-proteomics.com |

| Farnesyl Pyrophosphate (FPP) | C15 | MVA, MEP | Precursor for sesquiterpenes, squalene (leading to sterols), and protein prenylation. creative-proteomics.com |

| Squalene | C30 | MVA, MEP | Linear triterpenoid (B12794562) that undergoes cyclization to form the first sterol, lanosterol or cycloartenol. nih.gov |

Metabolomic Profiling in Biological Systems

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system, providing a functional snapshot of its physiological state. nih.gov This "omics" platform is particularly powerful because metabolites are downstream of genetic and proteomic activities, offering an integrated view of phenotype. nih.gov The primary analytical tools used are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov

Identifying specific compounds like analogs of this compound in a complex biological matrix (e.g., serum, tissue extract) is a significant analytical challenge due to the vast diversity of metabolites. nih.gov Non-targeted metabolomic profiling is an approach used to measure as many metabolites as possible simultaneously. nih.gov Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), individual compounds in an extract are separated and then ionized. The resulting mass spectra provide a molecular fingerprint based on the mass-to-charge ratio of the compound and its fragments. By comparing these spectra and retention times to extensive spectral libraries, unknown metabolites can be identified. nih.gov

Metabolomic profiling is highly effective for comparing different biological states, such as healthy versus diseased tissue or before and after exposure to a specific compound. nih.gov By analyzing the metabolic profiles, researchers can identify which pathways are perturbed. For instance, the introduction of an isoprenoid analog could alter the concentrations of intermediates in the sterol biosynthesis pathway. An increase in precursors and a decrease in downstream products might indicate the inhibition of a specific enzyme. Such studies have been used to define the metabolic profiles of conditions like coronary artery disease, where serum profiles from affected individuals show significant differences from healthy controls, providing predictive power for discriminating between the two groups. nih.gov

Enzymatic Transformations and Biotransformation Studies

This compound is an allylic alcohol, a class of compounds that undergoes diverse enzymatic transformations. Biotransformation studies utilize whole microbial cells or isolated enzymes to catalyze specific chemical reactions, often with high selectivity.

Several enzyme classes are known to act on allylic alcohols:

Cytochrome P450 Monooxygenases: These enzymes are highly versatile and can catalyze complex transformations. For example, the P450 monooxygenase CayG has been shown to convert a saturated carbon backbone into an allylic alcohol through a sequential desaturation-hydroxylation mechanism. nih.gov

Unspecific Peroxygenases (UPOs): UPOs are capable of oxidizing allylic alcohols with complementary selectivity, yielding different products depending on the isomer. For instance, the PaDa−I variant of the UPO from Agrocybe aegerita can convert Z- and E-allylic alcohols into epoxides and aldehydes/carboxylic acids, respectively. researchgate.net

Flavin-Dependent Oxidases: Enzymes such as 5-(hydroxymethyl)furfural oxidase (HMFO) and its variants can perform the enantioselective oxidation of secondary allylic alcohols. rug.nl This process can be used in kinetic resolutions to separate racemic mixtures, producing highly enantiopure alcohols and the corresponding ketones. rug.nl

These enzymatic reactions are crucial in both the natural biosynthesis and the degradation of isoprenoid compounds and are also harnessed for the synthesis of valuable chemicals.

Table 2: Examples of Enzymatic Transformations of Allylic Alcohols

| Enzyme Class | Example Enzyme | Substrate Type | Typical Product(s) | Source |

|---|---|---|---|---|

| Cytochrome P450 | CayG | Saturated Carbon Chain | Allylic Alcohol | nih.gov |

| Unspecific Peroxygenase | AaeUPOPaDa-I | E/Z Allylic Alcohols | Epoxides, Aldehydes, Carboxylic Acids | researchgate.net |

Investigation of Potential Biological Pathways and Interactions at a Molecular Level

Isoprenoid analogs, derived from precursors like FPP and GGPP, play a critical role in fundamental cellular processes through their covalent attachment to proteins in a process known as prenylation. nih.gov This post-translational modification facilitates the anchoring of proteins to cell membranes and mediates protein-protein interactions. nih.gov

Key proteins regulated by prenylation include the small GTPase superfamilies (e.g., Ras, Rho, Rab), which are essential signaling proteins that control a variety of cellular functions such as cell growth, differentiation, cytoskeletal organization, and vesicle trafficking. nih.gov For example, the mevalonate pathway generates FPP and GGPP, which are necessary for activating GTPases like Ras and Rho. These GTPases are essential for the function of osteoclasts, the cells responsible for bone resorption. mdpi.com

By acting as lipid anchors, isoprenoid groups are integral to localizing signaling proteins to specific cellular compartments, thereby ensuring the proper function of numerous signaling pathways. nih.gov The disruption of these interactions by altering the availability of isoprenoid precursors can have profound effects on cellular homeostasis and is implicated in the pathology of various diseases. nih.gov

Applications of 2 Methylideneheptan 1 Ol in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, the strategic construction of complex molecular frameworks is paramount. Allylic alcohols, such as 2-Methylideneheptan-1-OL, are recognized as crucial precursors due to their capacity to undergo a wide array of chemical reactions. smolecule.com The presence of both a nucleophilic hydroxyl group and an electrophilic double bond within the same molecule allows for a plethora of synthetic manipulations. These transformations can be directed to either functional group, or they can be employed in tandem to create intricate molecular architectures.

The general utility of allylic alcohols in synthesis is well-documented, with applications ranging from the formation of carbon-carbon bonds to the introduction of various heteroatoms. researchgate.netatamankimya.com These reactions often proceed with high levels of regio- and stereocontrol, which is a critical consideration in the synthesis of biologically active compounds and natural products. researchgate.netcmu.edu

Precursor for Advanced Chemical Intermediates

The dual functionality of this compound allows it to serve as a precursor for a variety of advanced chemical intermediates. The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic handles. Conversely, the double bond can undergo a range of addition reactions, including hydrogenation, halogenation, and epoxidation, to introduce new functionalities.

Moreover, the interplay between the two functional groups enables more complex transformations. For instance, the hydroxyl group can direct the stereochemical outcome of reactions at the double bond, a phenomenon known as substrate control. This is particularly valuable in asymmetric synthesis, where the creation of a specific stereoisomer is desired. The ability to form ethers, esters, and other derivatives from the hydroxyl group further expands the range of accessible intermediates. vulcanchem.com These intermediates can then be carried forward through multi-step synthetic sequences to produce complex target molecules. perfumersworld.com

A summary of potential transformations of this compound into advanced chemical intermediates is presented in Table 1.

| Reaction Type | Reagents/Conditions | Resulting Intermediate | Potential Further Applications |

| Oxidation | PCC, DMP | 2-Methylideneheptanal | Aldehyde-specific reactions (e.g., Wittig, Grignard) |

| Oxidation | Jones reagent, KMnO4 | 2-Methylideneheptanoic acid | Amide or ester formation, further functionalization |

| Epoxidation | m-CPBA, Sharpless epoxidation | 2-(Oxiran-2-yl)heptan-1-ol | Ring-opening reactions to form diols and amino alcohols |

| Dihydroxylation | OsO4, NMO | Heptane-1,2,2-triol | Formation of cyclic acetals and ketals |

| Hydrogenation | H2, Pd/C | 2-Methylheptan-1-ol | Use in fragrances, further oxidation |

| Etherification | NaH, Alkyl halide | 1-Alkoxy-2-methylideneheptane | Protecting group, modification of physical properties |

| Esterification | Acyl chloride, Pyridine | 2-Methylideneheptyl ester | Fragrance and flavor compounds, polymerizable monomers |

This table presents hypothetical transformations based on the known reactivity of allylic alcohols.

Scaffold for Novel Compound Libraries

The concept of molecular scaffolds is central to the field of medicinal chemistry and drug discovery, where the goal is to synthesize a large number of related compounds (a library) for biological screening. Current time information in Bangalore, IN. this compound, with its modifiable functional groups, can serve as a foundational scaffold for the generation of such libraries.